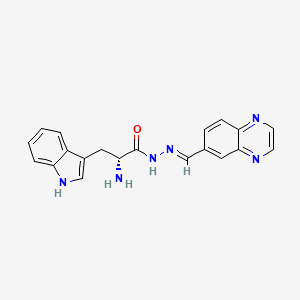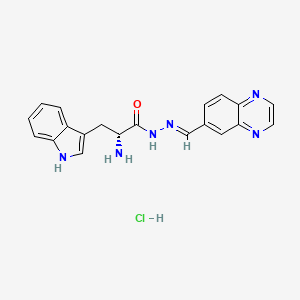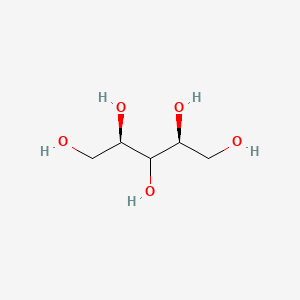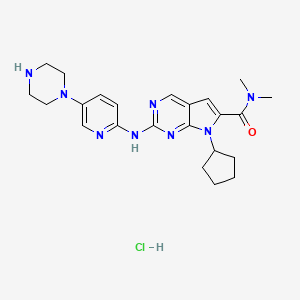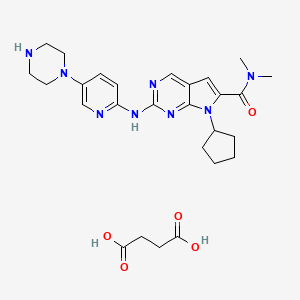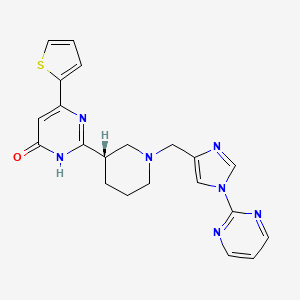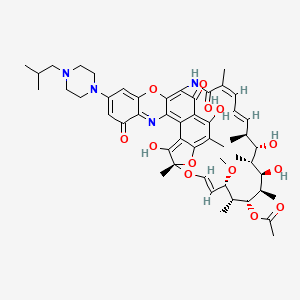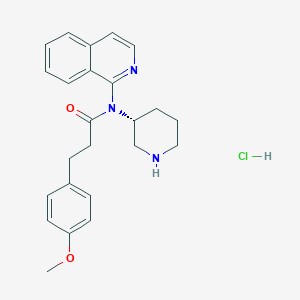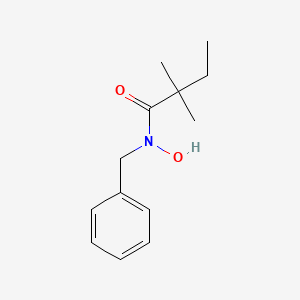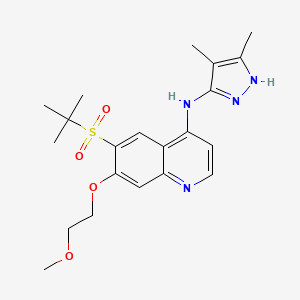
ロラピタント塩酸塩
説明
ロラピタント塩酸塩は、神経キニン-1(NK1)受容体の選択的かつ長時間の拮抗薬です。主に他の制吐剤と組み合わせて、制吐性化学療法に関連する遅発性悪心・嘔吐を予防するために使用されます。 ロラピタント塩酸塩は、中枢神経系への高い浸透性と、嘔吐に関連する神経ペプチドであるサブスタンスPの作用を阻害する能力で知られています .
科学的研究の応用
Rolapitant hydrochloride has a wide range of scientific research applications:
作用機序
ロラピタント塩酸塩は、腸および中枢神経系にあるNK1受容体に選択的に結合して阻害することにより、その効果を発揮します。これにより、サブスタンスPがこれらの受容体に結合することが阻止され、嘔吐反射が抑制されます。 この化合物の長い半減期により、悪心・嘔吐に対する長時間の保護を提供できます .
類似の化合物との比較
類似の化合物
- アプレピタント
- フォサプレピタント
- ネツピタント
独自性
ロラピタント塩酸塩は、長い半減期と、シトクロムP450酵素CYP3A4との相互作用がないため、NK1受容体拮抗薬の中で独特です。 これにより、薬物間相互作用のリスクが軽減され、複数の薬剤を投与されている患者にとってより適した選択肢となります .
将来の方向性
Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . An intravenous formulation of rolapitant is under clinical development in the USA . Rolapitant is also in late-stage development for CINV in Europe .
生化学分析
Biochemical Properties
It blocks the interaction of Substance P, a ligand released in the gut following chemotherapy administration, with NK-1 receptors in the gut and the central nervous system .
Cellular Effects
Rolapitant hydrochloride’s primary effect on cells is the prevention of delayed-phase CINV, which typically occurs >24 hours after chemotherapy treatment . By blocking Substance P from interacting with NK-1 receptors, Rolapitant hydrochloride prevents late-phase CINV .
Molecular Mechanism
Rolapitant hydrochloride exerts its effects at the molecular level by acting as an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist . It prevents Substance P from interacting with NK-1 receptors in the gut and the central nervous system .
Temporal Effects in Laboratory Settings
Rolapitant hydrochloride is slowly metabolized and eliminated with a mean half-life of 186 hours . Its major metabolite, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of Rolapitant hydrochloride exposure in plasma .
Dosage Effects in Animal Models
Metabolic Pathways
Rolapitant hydrochloride is metabolized primarily by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 (C4-pyrrolidine-hydroxylated rolapitant) .
Transport and Distribution
Rolapitant hydrochloride has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . Renal clearance is not a significant elimination route for Rolapitant hydrochloride-related entities .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with NK-1 receptors located in the gut and the central nervous system .
準備方法
合成経路と反応条件
ロラピタント塩酸塩の調製には、いくつかの合成ステップが含まれます。1つの方法は、置換フェニル酢酸とスピロ環状アミンを反応させてコア構造を形成することです。
工業生産方法
工業的には、ロラピタント塩酸塩は、高い収率と純度を確保する一連の化学反応によって製造されます。このプロセスには、結晶化やクロマトグラフィーなどの高度な技術を使用して、最終製品を単離および精製することが含まれます。 この化合物は、その後、生物学的利用能を高めるための特定の賦形剤を使用して、経口製剤に製剤化されます .
化学反応の分析
反応の種類
ロラピタント塩酸塩は、次のものを含むいくつかのタイプの化学反応を起こします。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
ロラピタント塩酸塩の合成で使用される一般的な試薬には次のものがあります。
酸化剤: 過酸化水素など。
還元剤: 水素化ホウ素ナトリウムなど。
置換剤: ハロゲン化アルキルなど。
形成される主な生成物
これらの反応から形成される主な生成物には、最終的な化合物であるロラピタント塩酸塩を得るためにさらに処理される、さまざまな中間体が含まれます .
科学研究への応用
ロラピタント塩酸塩は、広範囲の科学研究アプリケーションを持っています。
類似化合物との比較
Similar Compounds
Uniqueness
Rolapitant hydrochloride is unique among NK1 receptor antagonists due to its long half-life and lack of interaction with the cytochrome P450 enzyme CYP3A4. This reduces the risk of drug-drug interactions and makes it a more suitable option for patients receiving multiple medications .
特性
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWMYVDLCUBQX-WVZIYJGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238570 | |
| Record name | Rolapitant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914462-92-3 | |
| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolapitant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLAPITANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


